molecular formula C13H13NO3S B6370616 4-(3-Methylsulfonylaminophenyl)phenol CAS No. 1261916-55-5

4-(3-Methylsulfonylaminophenyl)phenol

Cat. No.: B6370616
CAS No.: 1261916-55-5
M. Wt: 263.31 g/mol
InChI Key: XKXRUNDXCKVPBI-UHFFFAOYSA-N
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Description

4-(3-Methylsulfonylaminophenyl)phenol is a phenolic compound featuring a methylsulfonylamino (-SO₂NHCH₃) substituent at the 3-position of the phenyl ring attached to the phenol core. This electron-withdrawing group significantly influences its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-[3-(4-hydroxyphenyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-18(16,17)14-12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXRUNDXCKVPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683634
Record name N-(4'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-55-5
Record name N-(4'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylsulfonylaminophenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides under specific conditions. For instance, the reaction of 4-(methylsulfonyl)phenol with p-toluenesulfonic anhydride yields 4-(methylsulfonyl)phenyl 4-methylbenzenesulfonate . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent .

Industrial Production Methods: Industrial production of phenolic compounds often involves large-scale synthesis methods such as the hydroxylation of benzene, oxidation of cumene, and hydrolysis of diazo compounds . These methods are optimized for high yield and efficiency, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Halogenated, nitrated, or sulfonated phenols

Mechanism of Action

The mechanism of action of 4-(3-Methylsulfonylaminophenyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Substituent Effects on Potency
Substituent Position Relative Potency Key Property
-Cl 4 High lipophilicity
-Cl 3 13× Moderate steric bulk
-OCH₃ 4 Electron-donating
-SO₂NHCH₃ 3 Inactive Strong EWG*

*EWG: Electron-Withdrawing Group

Lipophilicity and Physicochemical Properties

Lipophilicity (logP/D) is a critical determinant of bioavailability:

  • 3-Methylsulfonylaminophenylphenol: The sulfonyl group increases polarity, likely lowering logP compared to chloro or alkyl derivatives. This may explain its lack of activity in systems requiring hydrophobic interactions .

Stability and Reactivity

  • Quinone Methide Formation: Phenolic compounds like 4-(methoxymethyl)phenol form reactive p-quinone methide intermediates during enzymatic oxidation, which may contribute to toxicity or covalent binding .

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